

Diproqualone camsilate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diproqualone camsilate*

Cat. No.: *B15190822*

[Get Quote](#)

Diproqualone Camsilate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

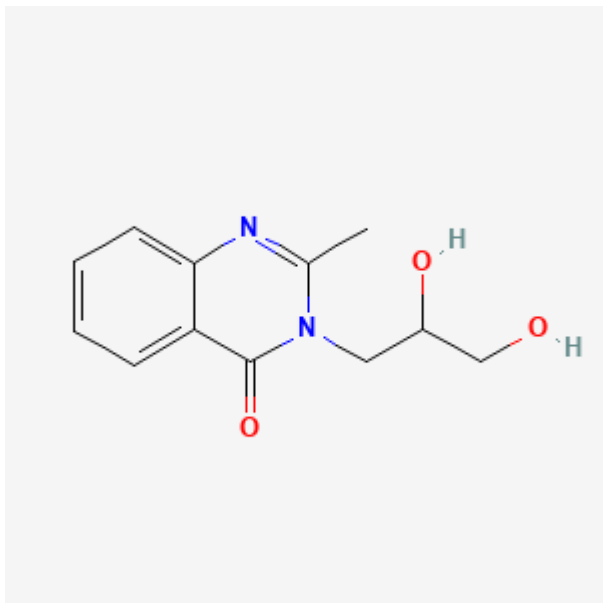
Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a multifaceted pharmacological profile encompassing sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth overview of the chemical structure and properties of **diproqualone camsilate**, the salt form in which it is typically formulated. The document details its mechanism of action, including its role as a positive allosteric modulator of GABAA receptors, a histamine receptor antagonist, and a cyclooxygenase-1 (COX-1) inhibitor. Furthermore, this guide outlines generalized experimental protocols for the synthesis and analysis of diproqualone and its salt, providing a foundational resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

Diproqualone camsilate is an organic salt formed by the acid-base reaction between the basic quinazolinone, diproqualone, and the acidic camphorsulfonic acid.

Diproqualone

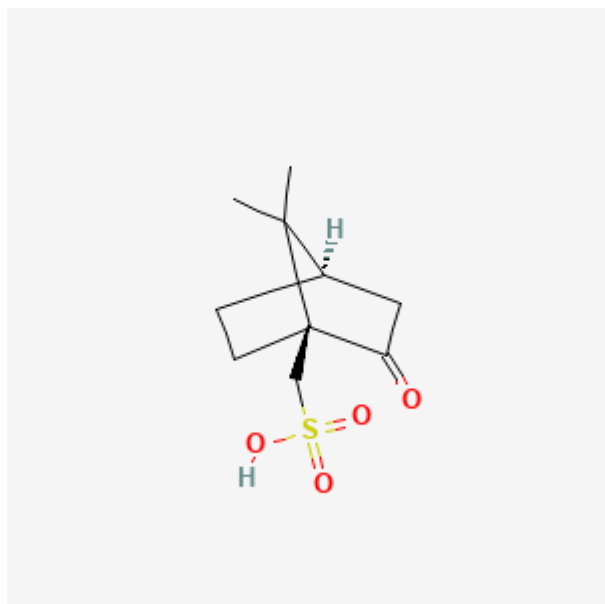
- IUPAC Name: 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one
- Chemical Formula: $C_{12}H_{14}N_2O_3$
- Molecular Weight: 234.25 g/mol
- Chemical Structure:



Camphorsulfonic Acid

Camphorsulfonic acid is a chiral organosulfur compound used as a resolving agent and in the formation of pharmaceutical salts. It exists as two enantiomers, (+)-camphorsulfonic acid and (-)-camphorsulfonic acid, as well as a racemic mixture.

- IUPAC Name: (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- Chemical Formula: $C_{10}H_{16}O_4S$
- Molecular Weight: 232.30 g/mol
- Chemical Structure (1S)-(+)-camphorsulfonic acid):



Diproqualone Camsilate

The camsilate salt of diproqualone is formed by the protonation of one of the nitrogen atoms in the quinazolinone ring by the sulfonic acid group of camphorsulfonic acid.

- CAS Number: 63768-21-8
- Molecular Formula: $C_{12}H_{14}N_2O_3 \cdot C_{10}H_{16}O_4S$

Physicochemical Properties

Specific experimental data for the physicochemical properties of **diproqualone camsilate** are not readily available in the public domain. The following table summarizes known properties of the individual components and provides estimated values for the salt where applicable.

Property	Diproqualone	Camphorsulfonic Acid	Diproqualone Camsilate (Estimated)
Melting Point	Data not available	193-195 °C (decomposes)	Likely a high-melting solid, characteristic of organic salts.
Solubility	Data not available	Soluble in water	Expected to have higher aqueous solubility than the free base due to its salt form.
pKa	Data not available (basic)	~1.2 (strong acid)	The pKa of the diproqualone moiety would be relevant for its ionization state at physiological pH.
LogP (calculated)	-0.4	0.9	The salt form will have a lower LogP than the free base, indicating increased hydrophilicity.

Pharmacological Properties and Mechanism of Action

Diproqualone's therapeutic effects are attributed to its interaction with multiple biological targets.^[1] Its primary mechanisms of action include modulation of the GABAA receptor, antagonism of histamine receptors, and inhibition of the COX-1 enzyme.

GABAergic Activity

Similar to its parent compound methaqualone, diproqualone acts as a positive allosteric modulator of GABAA receptors, with a preference for the β subtype.^[1] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic

effects. The proposed binding site for quinazolinone analogues on the GABAA receptor is at the transmembrane $\beta(+)/\alpha(-)$ subunit interface.^[2]

Antihistaminic Activity

Diproqualone is reported to be an antagonist at histamine receptors, which contributes to its anti-inflammatory and potential anti-allergic properties.^[1] While the specific receptor subtype (H1, H2, etc.) and binding affinities are not well-documented for diproqualone itself, other quinazoline derivatives have shown significant H1-antihistaminic activity.^{[3][4]}

Anti-inflammatory and Analgesic Activity (COX-1 Inhibition)

The analgesic and anti-inflammatory effects of diproqualone are, in part, due to its inhibition of the cyclooxygenase-1 (COX-1) enzyme.^[1] By inhibiting COX-1, diproqualone reduces the production of prostaglandins, which are key mediators of pain and inflammation. Several studies have investigated the COX-1 inhibitory activity of various quinazolinone derivatives, with some compounds exhibiting potent and selective inhibition.^{[5][6][7][8]}

Quantitative Pharmacological Data

Specific quantitative pharmacological data (e.g., IC_{50} , K_i , EC_{50}) for diproqualone are not widely published. The following table provides context from studies on related quinazolinone compounds.

Target/Assay	Compound Type	Reported IC_{50} Values (μM)	Reference
COX-1 Inhibition	Substituted Quinazolines	0.064 - 3.14	--INVALID-LINK--
COX-1 Inhibition	Quinazolin-5-one derivatives	3.12 - 6.54	--INVALID-LINK--
H1-Antihistaminic	Triazolo[1,5-a]quinazolines	Potency (IC_{50}) determined	--INVALID-LINK--
GABAA Receptor Modulation	Methaqualone (analogue)	EC_{50} values vary by subtype	--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **diproqualone camsilate** are not explicitly available. The following sections provide generalized methodologies based on the synthesis and analysis of similar quinazolinone derivatives.

Synthesis of Diproqualone

A common route for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

- Anthranilic acid is reacted with an excess of acetic anhydride.
- The mixture is heated under reflux for a specified period (e.g., 1-2 hours).
- Upon cooling, the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, crystallizes and can be collected by filtration.

Step 2: Synthesis of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one (Diproqualone)

- The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is dissolved in a suitable solvent (e.g., ethanol, butanol, or a deep eutectic solvent).[\[3\]](#)[\[9\]](#)
- An equimolar amount of 3-amino-1,2-propanediol is added to the solution.
- The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling, the product, diproqualone, may precipitate and can be collected by filtration and purified by recrystallization.

Preparation of Diproqualone Camsilate

The formation of a camsilate salt is a standard procedure in pharmaceutical chemistry.[\[12\]](#)[\[13\]](#)
[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Diproqualone free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
- An equimolar amount of camphorsulfonic acid, dissolved in the same or a miscible solvent, is added dropwise to the diproqualone solution with stirring.
- The salt, **diproqualone camsilate**, will typically precipitate out of the solution upon formation.
- The mixture may be cooled to enhance precipitation.
- The solid salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

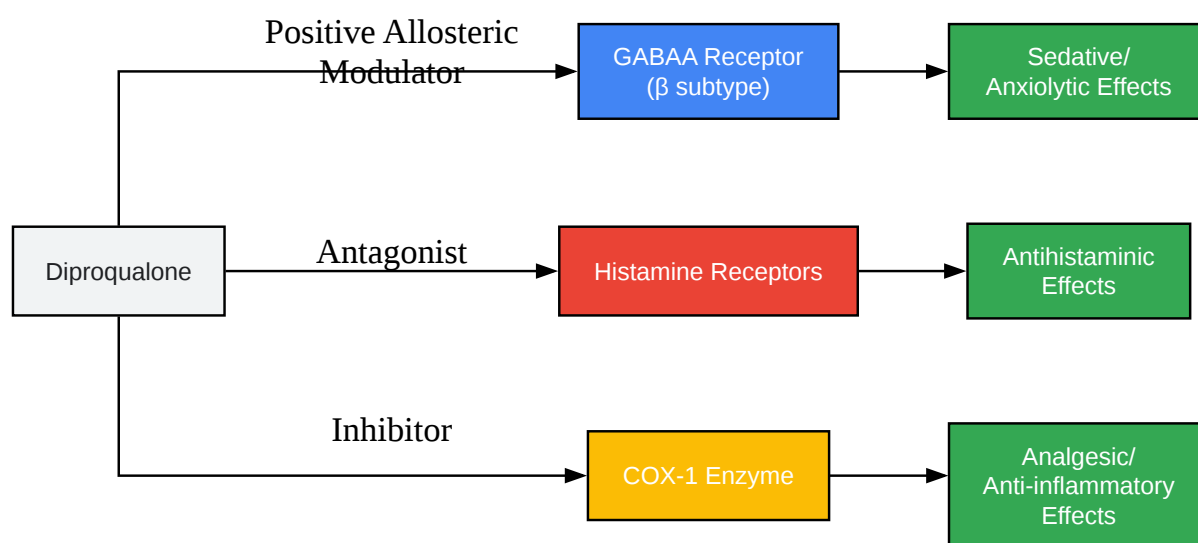
A reversed-phase HPLC method would be suitable for the analysis of **diproqualone camsilate**.^{[17][18][19][20][21]} The following is a general protocol that would require optimization and validation.

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) mixture.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The UV absorbance should be monitored at the λ_{max} of the quinazolinone chromophore, which is typically in the range of 230-270 nm.
- Sample Preparation: **Diproqualone camsilate** standard and samples are dissolved in the mobile phase or a compatible solvent.

- Quantification: A calibration curve is constructed by injecting known concentrations of the standard. The concentration of the sample is determined by comparing its peak area to the calibration curve.

Visualizations

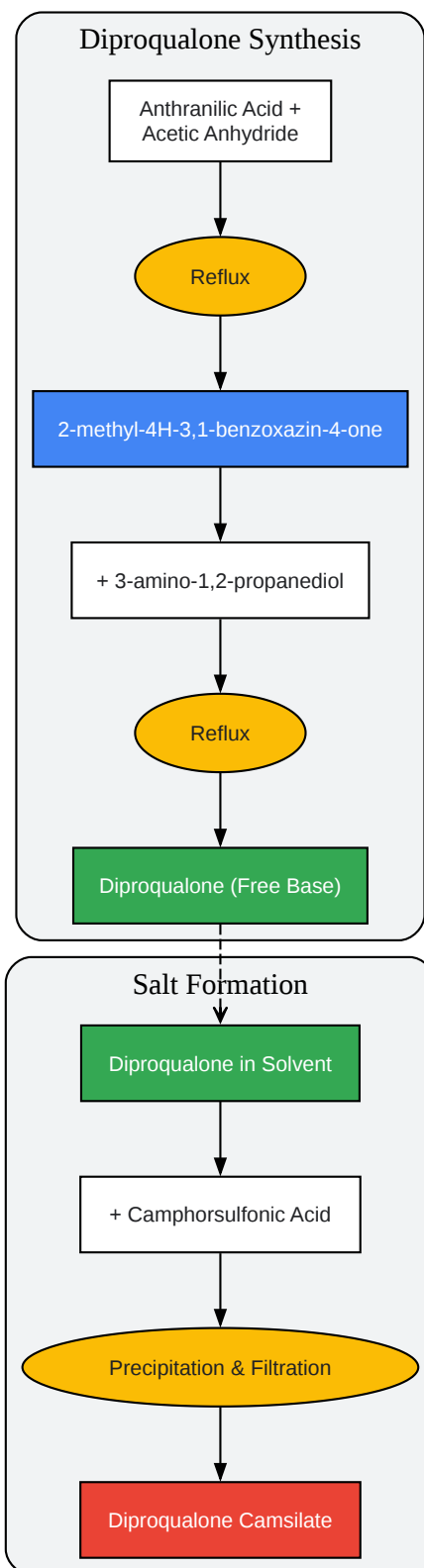
Logical Relationship of Diproqualone's Pharmacological Actions



[Click to download full resolution via product page](#)

Caption: Logical flow of Diproqualone's multi-target pharmacological actions.

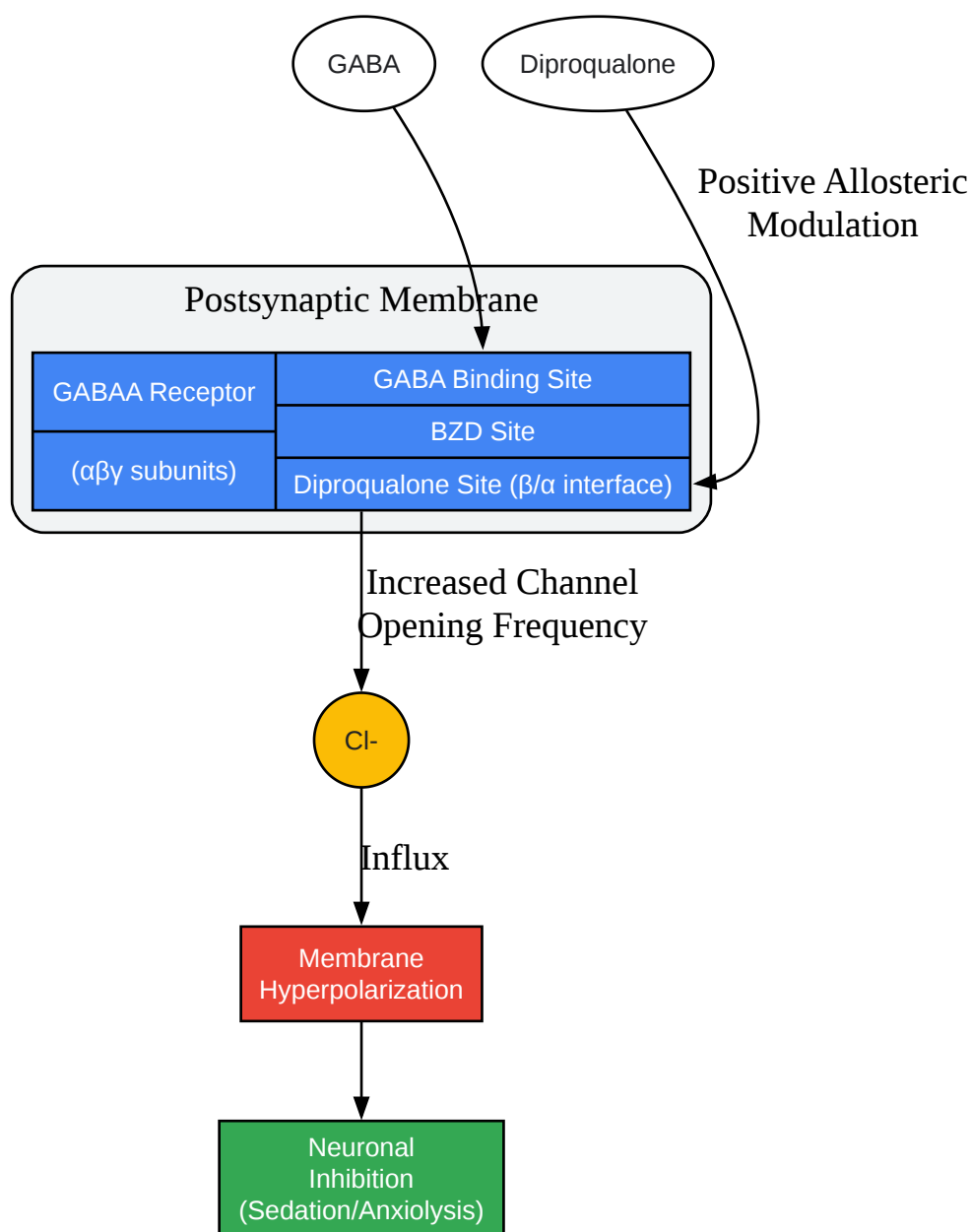
Experimental Workflow for Synthesis and Salt Formation



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of Diproqualone and its camsilate salt.

Signaling Pathway of GABAA Receptor Modulation



[Click to download full resolution via product page](#)

Caption: Signaling pathway of Diproqualone's modulation of the GABAA receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rajpub.com [rajpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Page loading... [wap.guidechem.com]
- 13. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]
- 14. US3221046A - Process for concentrating aqueous solutions of camphorsulfonic acid - Google Patents [patents.google.com]
- 15. Camphorsulfonic acid | 5872-08-2 | Benchchem [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- To cite this document: BenchChem. [Diproqualone camsilate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15190822#diproqualone-camsilate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com